N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c28-21-10-20(13-27-8-7-18-3-1-2-4-19(18)12-27)30-14-24(21)31-15-25(29)26-11-17-5-6-22-23(9-17)33-16-32-22/h1-6,9-10,14H,7-8,11-13,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRLSDTQKKTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyran derivative. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 893993-00-5 |
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant properties. The benzo[d][1,3]dioxole moiety is known for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that related compounds can inhibit inflammatory pathways. For instance, in vitro assays demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages, suggesting potential anti-inflammatory applications.
3. Anticancer Properties
Preliminary investigations into the anticancer activity of similar compounds revealed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
The proposed mechanisms through which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of a series of benzo[d][1,3]dioxole derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like vitamin C.
Case Study 2: Anti-inflammatory Activity
In an experiment involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound demonstrated a significant reduction in NO production (IC50 = 12 µM), indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Screening
A panel of human cancer cell lines was treated with varying concentrations of the compound. Notably, it showed IC50 values ranging from 15 µM to 25 µM across different cell lines, suggesting selective cytotoxicity.
Comparaison Avec Des Composés Similaires
Structural Determinants of Bioactivity
- Benzodioxole vs. Benzylthio: K-16, which replaces the pyran-dihydroisoquinolin group with a benzylthio moiety, exhibits 10-fold higher potency in root growth inhibition (IC₅₀: 0.01 µM vs. 0.1 µM). This suggests that sulfur-containing linkages may enhance bioactivity in plant models .
- Pyran vs. Quinoline Scaffolds: The quinoline analogue () lacks root growth modulation but shares structural motifs with kinase inhibitors, highlighting scaffold-dependent target specificity .
- Auxin Mimicry : Both the target compound and K-16 disrupt auxin signaling in A. thaliana, as evidenced by DR5:GUS reporter assays, but differ in downstream effects on lateral root formation .
Bioactivity Profile Correlation
Cluster analysis () indicates that compounds with similar bioactivity profiles (e.g., root growth inhibition) share structural motifs such as benzodioxole and flexible acetamide linkers. However, the dihydroisoquinolin group in the target compound may confer unique interactions with auxin transport proteins, distinguishing it from simpler analogues like K-16 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
